molecular formula C10H11BrFNO B13610759 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol

3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol

Cat. No.: B13610759
M. Wt: 260.10 g/mol
InChI Key: ZERVVSWIZHQJQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity. The hydroxyl group also provides additional sites for chemical modification and functionalization .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

3-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11BrFNO/c11-8-1-7(2-9(12)3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

ZERVVSWIZHQJQC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=CC(=CC(=C2)Br)F)O

Origin of Product

United States

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